molecular formula C25H23ClFN5O5S B8144528 PI3Kalpha-IN-4

PI3Kalpha-IN-4

Cat. No.: B8144528
M. Wt: 560.0 g/mol
InChI Key: LPATWVFSBNDSHR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3Kalpha-IN-4 is a small molecule inhibitor specifically targeting the phosphatidylinositol-3-kinase alpha (PI3Kalpha) isoform. This compound is part of a broader class of PI3K inhibitors, which play a crucial role in regulating cell growth, survival, and metabolism. This compound has garnered significant attention due to its potential therapeutic applications in cancer treatment, particularly in tumors with dysregulated PI3Kalpha signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3Kalpha-IN-4 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the synthetic route to ensure cost-effectiveness and scalability. This includes:

Chemical Reactions Analysis

Types of Reactions: PI3Kalpha-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .

Mechanism of Action

PI3Kalpha-IN-4 exerts its effects by specifically inhibiting the PI3Kalpha isoform, a key component of the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to:

Molecular Targets and Pathways: this compound targets the catalytic subunit of PI3Kalpha, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling events, including the activation of AKT and mTOR, which are critical for cell survival and growth .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-3-[6-[5-[(2-chloro-4-fluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-oxoquinazolin-3-yl]-N,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClFN5O5S/c1-14(23(33)28-2)12-32-13-30-20-6-4-15(8-18(20)25(32)34)16-9-21(24(37-3)29-11-16)31-38(35,36)22-7-5-17(27)10-19(22)26/h4-11,13-14,31H,12H2,1-3H3,(H,28,33)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPATWVFSBNDSHR-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(C1=O)C=C(C=C2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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